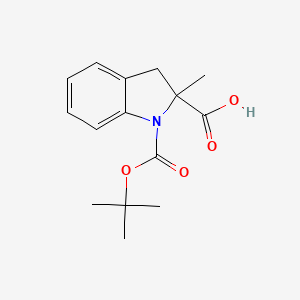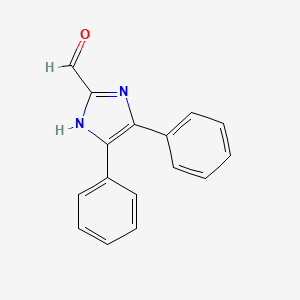![molecular formula C17H25N5O B2463131 n-(1-Cyano-1-cyclopropylethyl)-2-[3-(1h-imidazol-1-yl)-4-methylpiperidin-1-yl]acetamide CAS No. 2224314-56-9](/img/structure/B2463131.png)
n-(1-Cyano-1-cyclopropylethyl)-2-[3-(1h-imidazol-1-yl)-4-methylpiperidin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-1-cyclopropylethyl)-2-[3-(1H-imidazol-1-yl)-4-methylpiperidin-1-yl]acetamide is a complex organic compound featuring a cyano group, a cyclopropyl group, an imidazole ring, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-[3-(1H-imidazol-1-yl)-4-methylpiperidin-1-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole and piperidine intermediates. These intermediates are then coupled under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Cyano-1-cyclopropylethyl)-2-[3-(1H-imidazol-1-yl)-4-methylpiperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of substituted imidazole and piperidine compounds.
Aplicaciones Científicas De Investigación
N-(1-Cyano-1-cyclopropylethyl)-2-[3-(1H-imidazol-1-yl)-4-methylpiperidin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: The compound may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-[3-(1H-imidazol-1-yl)-4-methylpiperidin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Cyanoimidazole: A simpler compound with a cyano group attached to an imidazole ring.
(1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine: A related compound with a similar structural motif but different functional groups.
Uniqueness
N-(1-Cyano-1-cyclopropylethyl)-2-[3-(1H-imidazol-1-yl)-4-methylpiperidin-1-yl]acetamide is unique due to its combination of a cyano group, a cyclopropyl group, an imidazole ring, and a piperidine ring. This unique structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(3-imidazol-1-yl-4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O/c1-13-5-7-21(9-15(13)22-8-6-19-12-22)10-16(23)20-17(2,11-18)14-3-4-14/h6,8,12-15H,3-5,7,9-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWRLWUBMIJRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N2C=CN=C2)CC(=O)NC(C)(C#N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylsulfamoyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)benzamide](/img/structure/B2463050.png)



![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2463057.png)



![methyl 2-(2-{[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinazolin-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B2463062.png)

![N-([1,1'-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide](/img/structure/B2463067.png)

![3-[7-(2-Chlorophenyl)-1,4-thiazepane-4-carbonyl]benzonitrile](/img/structure/B2463071.png)
